molecular formula C25H26N2O2 B4930323 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethoxyphenyl)benzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethoxyphenyl)benzamide

Cat. No. B4930323
M. Wt: 386.5 g/mol
InChI Key: JXVZUBYPGJNNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethoxyphenyl)benzamide is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications in various fields. This compound is commonly referred to as 'compound X' and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This results in the modulation of various signaling pathways, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA.

Advantages and Limitations for Lab Experiments

The advantages of using compound X in lab experiments include its high potency, selectivity, and low toxicity. However, its limited solubility and stability can pose challenges in formulation and storage.

Future Directions

There are several future directions for research on compound X. These include:
1. Investigation of its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
2. Evaluation of its potential as a chemotherapeutic agent for various types of cancer.
3. Development of novel formulations and delivery systems to improve its solubility and stability.
4. Investigation of its mechanism of action and identification of its molecular targets.
5. Evaluation of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, compound X is a promising chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of compound X involves the reaction of 4-bromo-N-(2-ethoxyphenyl)benzamide with 3,4-dihydroisoquinoline in the presence of a palladium catalyst. The reaction proceeds smoothly to give the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Compound X has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit activity against a wide range of diseases, including cancer, Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-2-29-24-10-6-5-9-23(24)26-25(28)21-13-11-19(12-14-21)17-27-16-15-20-7-3-4-8-22(20)18-27/h3-14H,2,15-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVZUBYPGJNNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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